molecular formula C2H4F2 B1215649 1,1-Difluoroethane CAS No. 75-37-6

1,1-Difluoroethane

Cat. No.: B1215649
CAS No.: 75-37-6
M. Wt: 66.05 g/mol
InChI Key: NPNPZTNLOVBDOC-UHFFFAOYSA-N
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Description

1,1-Difluoroethane is an organofluorine compound with the chemical formula C₂H₄F₂. It is a colorless gas commonly used as a refrigerant, often listed as R-152a or HFC-152a. It is also utilized as a propellant in aerosol sprays and gas duster products. This compound is considered an environmentally friendly alternative to chlorofluorocarbons due to its zero ozone depletion potential and lower global warming potential .

Mechanism of Action

Target of Action

The primary targets of 1,1-Difluoroethane are the glutamate and gamma-aminobutyric acid receptors in the central nervous system . These receptors play a crucial role in neurotransmission, with glutamate acting as an excitatory neurotransmitter and gamma-aminobutyric acid serving as an inhibitory neurotransmitter .

Mode of Action

This compound interacts with its targets, the glutamate and gamma-aminobutyric acid receptors, leading to central nervous system depression . This interaction results in a range of effects, including confusion, lethargy, impaired judgment, loss of motor coordination, and loss of consciousness .

Biochemical Pathways

It is known that the compound’s interaction with glutamate and gamma-aminobutyric acid receptors disrupts normal neurotransmission in the central nervous system . This disruption can lead to a variety of downstream effects, including altered mental status and impaired motor function .

Pharmacokinetics

This compound is rapidly absorbed through the lungs following inhalation . The onset of central nervous system depressant effects occurs within seconds, and the duration may only last minutes . Concentrations of this compound dissipate rapidly, but the compound has been detected in blood specimens collected up to 3 hours after exposure .

Result of Action

The molecular and cellular effects of this compound’s action include central nervous system depression, which can lead to confusion, lethargy, impaired judgment, loss of motor coordination, and loss of consciousness . In severe cases, death may result even after the first use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. This can lead to a decrease in air concentration, which can be fatal . Additionally, if released into the environment, this compound may rapidly volatilize from soil surfaces to the atmosphere or leach through soil possibly into groundwater .

Biochemical Analysis

Biochemical Properties

1,1-Difluoroethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is metabolized by cytochrome P-450 enzymes, particularly CYP-2E1, which converts it to fluoroacetate via an aldehyde or acyl fluoride intermediate . This interaction can lead to the inhibition of certain enzymatic activities, affecting metabolic processes.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It can cause central nervous system depression, leading to symptoms such as confusion, lethargy, and impaired motor coordination . At the cellular level, it influences cell signaling pathways and gene expression, potentially leading to cellular toxicity and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is rapidly absorbed through the lungs and exerts its central nervous system depressant effects within seconds . These effects are short-lived, typically lasting only a few minutes. Long-term exposure can lead to chronic toxicity, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it may cause mild central nervous system depression, while higher doses can lead to severe toxicity and even death . Studies have shown that it can cause myocardial sensitization to catecholamines, leading to fatal arrhythmias at high doses .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P-450 enzymes, with CYP-2E1 playing a significant role . The metabolic pathway involves the conversion of this compound to fluoroacetate, which can inhibit the citric acid cycle by blocking aconitase activity . This inhibition can lead to a buildup of citrate and other metabolites, disrupting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is rapidly distributed due to its high volatility . It is primarily transported through the bloodstream and can accumulate in fatty tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties. It can accumulate in lipid-rich compartments such as cell membranes and organelles . This localization can affect its activity and function, potentially leading to cellular toxicity and disruption of normal cellular processes .

Preparation Methods

1,1-Difluoroethane is synthesized through the mercury-catalyzed addition of hydrogen fluoride to acetylene. The reaction proceeds as follows: [ \text{HC≡CH} + 2 \text{HF} \rightarrow \text{CH₃CHF₂} ] The intermediate in this process is vinyl fluoride (C₂H₃F), which is the monomeric precursor to polyvinyl fluoride .

Industrial production methods involve liquid phase fluorination of acetylene using anhydrous hydrogen fluoride in the presence of a composite catalyst. The catalyst is a mixture of Lewis acid, rare earth phosphate, and rare earth sulfonate .

Chemical Reactions Analysis

1,1-Difluoroethane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form carbon dioxide and hydrogen fluoride.

    Reduction: Can be reduced to ethane under specific conditions.

    Substitution: Undergoes halogenation reactions where hydrogen atoms are replaced by halogen atoms.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Oxygen or ozone.

    Reducing agents: Hydrogen gas in the presence of a catalyst.

    Halogenating agents: Chlorine or bromine.

Major products formed from these reactions include carbon dioxide, hydrogen fluoride, ethane, and various halogenated derivatives .

Scientific Research Applications

1,1-Difluoroethane has several scientific research applications:

Comparison with Similar Compounds

1,1-Difluoroethane is compared with other similar compounds such as:

This compound stands out due to its favorable environmental properties and its versatility in various applications.

Properties

IUPAC Name

1,1-difluoroethane
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InChI

InChI=1S/C2H4F2/c1-2(3)4/h2H,1H3
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InChI Key

NPNPZTNLOVBDOC-UHFFFAOYSA-N
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Canonical SMILES

CC(F)F
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Molecular Formula

C2H4F2
Record name 1,1-DIFLUOROETHANE
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DSSTOX Substance ID

DTXSID0024050
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Molecular Weight

66.05 g/mol
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Physical Description

1,1-Difluoroethane is colorless, odorless gas shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can travel back to the source of leak very easily. This leak can be either a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Highly flammable, odorless gas shipped as a liquid under pressure; [CAMEO], COLOURLESS ODOURLESS COMPRESSED LIQUEFIED GAS.
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Boiling Point

52.3 °F at 760 mmHg (USCG, 1999), -24.05 °C, -24.7 °C
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Flash Point

< -50 °C (open cup), Flammable gas
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Solubility

In water, 3.2X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (very poor)
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Density

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.896 c/cu cm at 25 °C, >1 atm, Ratio of specific heats of vapor (gas): 1.141; saturated vp: 83.520 psi at 75 °F; saturated vapor density: 0.96110 lb/cu ft at 75 °F; ideal gas heat capacity: 0.245 Btu/lb at 75 °F, Density (for liquid): 0.91 g/cm³
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Vapor Density

2.3 (Air = 1), Relative vapor density (air = 1): 2.3
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Vapor Pressure

Vapor pressure: 0.750 mm Hg at -115.2 °C; 7.50 mm Hg at -94.6 °C; 75.0 mm Hg at -66.1 °C; 750 mm Hg at -24.3 °C, 4,550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 516
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Impurities

Typical impurities in HFC-152a include low level (ppm) water, low level (ppb) residual HCl and/or HF acids.
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Color/Form

Colorless gas

CAS No.

75-37-6
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Melting Point

-179 °F (USCG, 1999), -118.6 °C, -117 °C
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Synthesis routes and methods

Procedure details

1,1-Dichloroethane and hydrogen fluoride were introduced into an inconel-made reactor filled with a catalyst (mainly comprising trivalent chromium oxide) and reacted at a reaction temperature of 250° C., the resulting reaction gas, mainly comprising 1,1-difluoroethane, hydrogen chloride and unreacted hydrogen fluoride, was introduced into a first distillation tower, hydrogen chloride which is a low boiling fraction was mainly separated from the top, and hydrogen fluoride, 1,1-difluoroethane, 1,1-dichloroethane and 1-chloro-1-fluoroethane were mainly separated from the bottom and introduced into a second distillation tower. In the second distillation tower, crude 1,1-difluoroethane mainly comprising 1,1-difluoroethane was obtained from the top and hydrogen fluoride, 1,1-dichloroethane and 1-chloro-fluoroethane were mainly separated from the bottom and recirculated to the above-described reaction step. The obtained crude 1,1-difluoroethane had the following composition.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,1-difluoroethane?

A1: this compound has the molecular formula CH3CHF2 and a molecular weight of 66.05 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have studied the far-infrared (FIR) spectrum of this compound using synchrotron radiation, providing detailed information about its vibrational modes and rotational constants. [] Additionally, studies have investigated its optical pumping by CO2 and N2O lasers, leading to the identification of numerous FIR laser lines. []

Q3: What are the common applications of this compound?

A3: this compound (HFC-152a) is primarily used as a propellant in aerosol products, such as dust removers, and as a refrigerant. It is also considered a potential replacement for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in certain applications. [, , ]

Q4: Are there any stability concerns with using this compound in specific applications?

A4: While generally stable, the stability of this compound can be affected by high temperatures. For instance, at temperatures above 600 °C, it undergoes thermal decomposition, primarily yielding vinyl fluoride and hydrogen fluoride. [, ]

Q5: Can this compound be synthesized using catalytic processes?

A5: Yes, this compound can be produced by reacting acetylene and hydrogen fluoride in the presence of various catalysts. Traditionally, mercury-based catalysts were used, but they faced challenges such as high cost, low yields, and environmental concerns. [] Research has shown that chromium oxide and chromium salt catalysts offer improved efficiency and cost-effectiveness for this reaction. []

Q6: Are there alternative catalysts for this compound production?

A6: More recently, research has explored the use of high-surface-area magnesium fluoride as a catalyst for the dehydrofluorination of this compound to produce vinyl fluoride. This method shows promise for achieving efficient conversion at lower temperatures compared to commercial processes. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry has been employed to study various aspects of this compound. For example, researchers have used the MNDO method to investigate the formation and reactivity of the CH3-CF2 radical during the pyrolysis of this compound. [] Additionally, molecular simulations and calculations have been used to determine properties such as the second virial coefficient of this compound, providing valuable data for understanding its thermodynamic behavior. []

Q8: Is this compound considered toxic?

A8: While generally considered less toxic than CFCs, this compound can pose health risks, particularly through inhalation abuse. It has been linked to various adverse effects, including cardiac arrhythmia, multi-organ failure, and even death. [, , , , ]

Q9: How is this compound detected and quantified in biological samples?

A9: Gas chromatography coupled with mass spectrometry (GC/MS) or a flame ionization detector (GC/FID) is commonly used to detect and quantify this compound in biological samples, such as blood, tissues, and vitreous humor. These methods offer high sensitivity and selectivity for analyzing volatile organic compounds like this compound. [, ]

Q10: What is the environmental impact of this compound?

A10: Despite being considered an ozone-friendly alternative to CFCs, this compound is a greenhouse gas, contributing to global warming. [] Monitoring its atmospheric concentrations and understanding its sources and sinks are crucial for assessing its environmental impact and informing mitigation strategies. []

Q11: Are there any viable alternatives to this compound?

A11: Research is actively exploring alternative refrigerants to replace this compound due to its environmental impact. Promising candidates include mixtures of difluoromethane (R32), 2,3,3,3-tetrafluoroprop-1-ene (R1234yf), and propane (R290). These alternatives offer comparable performance while minimizing the environmental footprint. [, , ]

Q12: What research infrastructure and resources are available for studying this compound?

A12: A global network of atmospheric monitoring stations, such as AGAGE (Advanced Global Atmospheric Gases Experiment) and SOGE (System of Observation of Halogenated Greenhouse Gases in Europe), continuously measure the atmospheric concentrations of this compound and other trace gases. [, ] These data, combined with sophisticated atmospheric transport models, provide valuable insights into the global distribution, sources, and sinks of this compound, facilitating comprehensive environmental impact assessments and informing policy decisions. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.